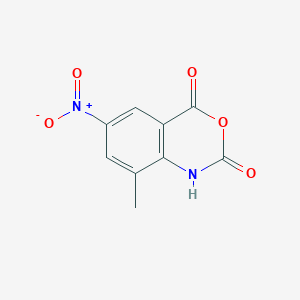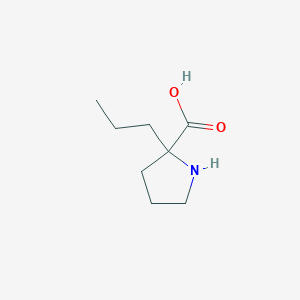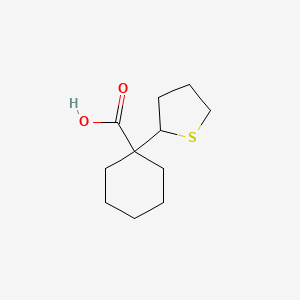
1-(Tetrahydrothiophen-2-yl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tetrahydrothiophen-2-yl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C11H18O2S It is characterized by the presence of a cyclohexane ring attached to a carboxylic acid group and a tetrahydrothiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydrothiophen-2-yl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of 1,4-dihalobutanes with sulfur sources under basic conditions.
Attachment to Cyclohexane Ring: The tetrahydrothiophene ring is then attached to a cyclohexane ring through a series of substitution reactions.
Introduction of Carboxylic Acid Group: The final step involves the oxidation of the terminal group to form the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Tetrahydrothiophen-2-yl)cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The tetrahydrothiophene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted tetrahydrothiophene derivatives.
Applications De Recherche Scientifique
1-(Tetrahydrothiophen-2-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Tetrahydrothiophen-2-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various biomolecules, while the tetrahydrothiophene ring can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Tetrahydrothiophen-3-yl)cyclohexane-1-carboxylic acid
- 1-(Tetrahydrothiophen-2-yl)cyclopentane-1-carboxylic acid
- 1-(Tetrahydrothiophen-2-yl)cyclohexane-2-carboxylic acid
Uniqueness
1-(Tetrahydrothiophen-2-yl)cyclohexane-1-carboxylic acid is unique due to the specific positioning of the tetrahydrothiophene ring and the carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H18O2S |
|---|---|
Poids moléculaire |
214.33 g/mol |
Nom IUPAC |
1-(thiolan-2-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O2S/c12-10(13)11(6-2-1-3-7-11)9-5-4-8-14-9/h9H,1-8H2,(H,12,13) |
Clé InChI |
QYWFDFCLBRLDCX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C2CCCS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Tert-butylphenyl)methyl]pyrrolidine](/img/structure/B13609829.png)



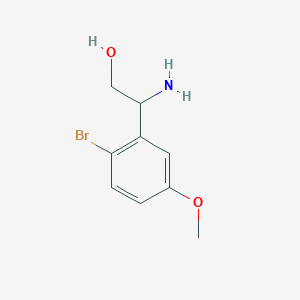
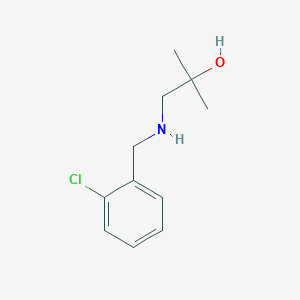

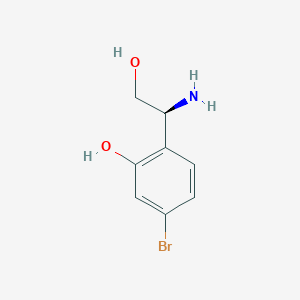
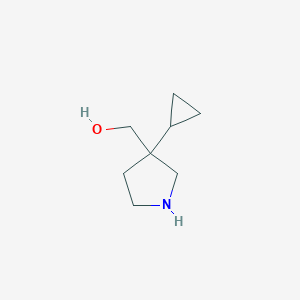

![2-bromo-4H,5H,6H-cyclopenta[b]thiophene](/img/structure/B13609897.png)

